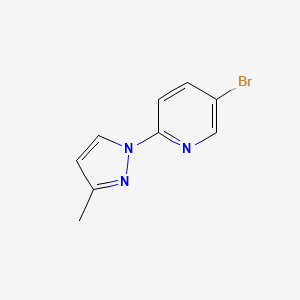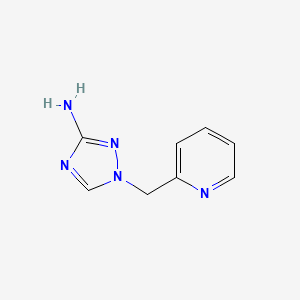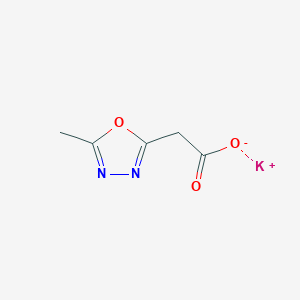
Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-
Overview
Description
“Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-” is a chemical compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 5th position with a bromine atom and at the 2nd position with a 3-methyl-1H-pyrazol-1-yl group .
Synthesis Analysis
The synthesis of pyridine derivatives, including “Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-”, involves various methods. One common method is the reaction of acetylene with hydrogen cyanide in a red-hot iron tube furnace . Another method involves a multicomponent reaction, starting from a β-ketoester, an aldehyde, and ammonia . Additionally, a number of substituted 2-pyridin-2-yl-1H-benzoimidazoles and 2-(1H-imidazol-2-yl)pyridines were screened for promoting CuI-catalyzed hydroxylation of aryl bromides, which led to the discovery of the combination of CuI and 5-bromo-2-(1H-imidazol-2-yl)pyridine as an effective catalytic system for this transformation .Molecular Structure Analysis
The molecular structure of “Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-” is characterized by a pyridine ring substituted with a bromine atom and a 3-methyl-1H-pyrazol-1-yl group. The presence of these substituents gives the molecule a certain geometry, which determines its interaction with specific proteins .Chemical Reactions Analysis
The chemical reactions involving “Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-” are diverse and depend on the specific conditions and reagents used. For instance, it has been found that the compound can promote CuI-catalyzed hydroxylation of aryl bromides .Scientific Research Applications
Synthesis of Novel Pyridine-Based Derivatives
- Scientific Field: Medicinal Chemistry
- Summary of Application: This compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .
- Methods of Application: The study describes the use of palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids to synthesize a series of novel pyridine derivatives .
- Results or Outcomes: The synthesized pyridine derivatives were found to have potential as chiral dopants for liquid crystals .
Synthesis of 6,6’-Dimethyl-3,3’-Bipyridine
- Scientific Field: Organic Chemistry
- Summary of Application: 5-Bromo-2-methylpyridine is used in the synthesis of 6,6’-dimethyl-3,3’-bipyridine .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcome of this application was the successful synthesis of 6,6’-dimethyl-3,3’-bipyridine .
Synthesis of Imidazole Containing Compounds
- Scientific Field: Medicinal Chemistry
- Summary of Application: This compound is used in the synthesis of imidazole containing compounds .
- Methods of Application: The study describes the synthesis of N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide .
- Results or Outcomes: The synthesized imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives
- Scientific Field: Medicinal Chemistry
- Summary of Application: This compound is used in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The synthesized 1H-pyrrolo[2,3-b]pyridine derivatives exhibited potent activities against FGFR1, 2, and 3 .
Synthesis of Anti-tubercular Compounds
- Scientific Field: Medicinal Chemistry
- Summary of Application: This compound is used in the synthesis of anti-tubercular compounds .
- Methods of Application: The study describes the synthesis of N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide .
- Results or Outcomes: The synthesized compounds were evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain using rifampicin as reference drug .
Synthesis of Indole Derivatives
- Scientific Field: Medicinal Chemistry
- Summary of Application: This compound is used in the synthesis of indole derivatives .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-(3-methylpyrazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-7-4-5-13(12-7)9-3-2-8(10)6-11-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMROWLPQAHNHGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1391745.png)
![3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1391747.png)
![[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1391750.png)

![3-Azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B1391752.png)

![Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate](/img/structure/B1391755.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-amine](/img/structure/B1391757.png)


![3-[(Methylsufonyl)oxy]phenylacetic acid](/img/structure/B1391761.png)

![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B1391765.png)